3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of difluoro substitutions on the benzene ring, an indoline moiety, and a piperidine ring. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Benzamide Core: The final step involves the coupling of the difluorobenzoyl chloride with the intermediate containing the indoline and piperidine moieties under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzamide core or the substituents on the indoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Ion Channels: Interaction with ion channels to affect cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(morpholin-4-yl)ethyl)benzamide
- 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both indoline and piperidine moieties. This structural uniqueness may confer distinct pharmacological properties and reactivity compared to similar compounds.
Biological Activity
3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound with potential pharmacological applications due to its unique molecular structure. It features an indoline moiety and a piperidine group, which are significant for its biological activity. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C22H25F2N3O
- Molecular Weight : Approximately 385.459 g/mol
- Purity : Typically ≥95%
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Indoline Intermediate : The initial step typically involves the preparation of 1-methylindole derivatives.
- Piperidine Coupling : The indoline intermediate is then reacted with piperidine derivatives under controlled conditions to ensure optimal yield and purity.
- Final Benzamide Formation : The final step involves coupling the resultant piperidine compound with benzoyl chloride or a similar reagent to form the benzamide linkage.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components—indoline and piperidine—are crucial for binding to these targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds have significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections (Table 1).
Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
Compound A | S. aureus | 14 | 64 |
Compound B | Candida albicans | 15 | 64 |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to it showed IC50 values below 4 µM against colon cancer cells (Table 2).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | HCT116 | <1 |
Compound D | HT29 | <1 |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related indoline derivatives found that they induced apoptosis in colon cancer cells through caspase activation and mitochondrial membrane potential depolarization. These findings suggest that the compound may act as an effective antineoplastic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of similar compounds revealed strong inhibitory effects against both Gram-positive bacteria and fungi, highlighting their potential as therapeutic agents in treating infections.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O/c1-27-12-9-17-13-16(6-8-21(17)27)22(28-10-3-2-4-11-28)15-26-23(29)18-5-7-19(24)20(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZODNMRPUAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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